4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione
Description
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a hydroxyphenyl group attached to a triazolidine ring
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-6-3-1-5(2-4-6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJDBILLLRDWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NNC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the desired triazolidine derivative. Common reaction conditions include the use of solvents such as ethanol or methanol and reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The triazolidine ring can be reduced to form corresponding amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthetic Routes
The synthesis of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is cyclized using an oxidizing agent to yield the triazolidine derivative. Common solvents used include ethanol or methanol, with reaction temperatures ranging from room temperature to reflux conditions.
Reactivity
This compound undergoes various chemical reactions including:
- Oxidation : The hydroxyphenyl group can be oxidized to form quinone derivatives.
- Reduction : The triazolidine ring can be reduced to form amine derivatives.
- Substitution : The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have explored its efficacy against various bacterial strains and cancer cell lines. For instance, compounds derived from this triazolidine have shown significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as promising cytotoxicity against cancer cells .
Mechanism of Action
The molecular mechanism of action is hypothesized to involve interactions with biomolecules that may lead to enzyme inhibition or activation, thereby influencing cellular processes such as signaling pathways and gene expression.
Medicinal Chemistry
Therapeutic Potential
The compound is being investigated for its potential therapeutic applications in treating various diseases. Its structural features allow it to act as a scaffold for developing new drugs targeting specific biological pathways. Notably, derivatives of this compound have been synthesized and tested for their pharmacological profiles, revealing promising results in preclinical studies .
Industrial Applications
Material Science
In industry, this compound is utilized in the development of new materials and specialty chemicals. Its reactivity allows it to serve as a precursor for synthesizing complex organic molecules that are valuable in various applications ranging from coatings to pharmaceuticals.
Case Study 1: Antimicrobial Activity
A study conducted on several derivatives of this compound demonstrated enhanced antimicrobial activity compared to standard antibiotics. The derivatives were tested against a range of bacterial strains with results indicating a significant reduction in microbial growth at low concentrations (MIC values ranging from 0.01 to 0.27 μmol/mL) compared to control groups .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer properties of this compound revealed that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents. For example, one derivative showed cytotoxicity against multiple cancer cell lines with IC50 values in the nanomolar range (e.g., 51 nM against MKN-45 cells), indicating a potential for further development into therapeutic agents .
Mechanism of Action
The mechanism of action of 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with enzymes and receptors, leading to modulation of their activity. The triazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxyphenylacetic acid
- 4-Hydroxyphenylbutan-2-one
- 4-Hydroxyphenylpropanoic acid
Uniqueness
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is unique due to the presence of both a hydroxyphenyl group and a triazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the triazolidine class, characterized by a triazole ring fused with a dione structure. Its synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds under acidic or basic conditions. The structural formula can be represented as follows:
1. Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) showed that this compound effectively reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance:
- Case Study : A study evaluated the compound's effects on cytokine release in PBMCs stimulated with lipopolysaccharide (LPS). The results indicated a decrease in TNF-α levels by approximately 50% at a concentration of 50 µg/mL .
2. Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. In vitro assays revealed its efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it possessed a comparable antibacterial activity profile to ciprofloxacin, especially against Staphylococcus aureus and Escherichia coli .
3. Anticancer Properties
Emerging evidence suggests that this compound may have anticancer potential. Studies involving cancer cell lines have indicated that it can inhibit cell proliferation and induce apoptosis.
- Case Study : A recent investigation assessed its cytotoxic effects on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 12 µM after 48 hours of treatment, indicating significant antiproliferative activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cytokine Production : The compound appears to modulate inflammatory pathways by inhibiting NF-kB signaling, which is crucial for the transcription of pro-inflammatory cytokines.
- Antibacterial Action : Its mechanism against bacteria may involve disrupting bacterial cell wall synthesis or function.
- Induction of Apoptosis in Cancer Cells : The anticancer effects are believed to result from the activation of caspases and subsequent apoptosis in cancer cells.
Data Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-Hydroxyphenyl)-1,2,4-triazolidine-3,5-dione, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of triazolidine-dione derivatives typically involves cyclocondensation reactions. A common approach is refluxing thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture, as demonstrated in analogous triazolidinone syntheses . To optimize reaction conditions, factorial design methodologies (e.g., varying temperature, molar ratios, and solvent systems) can systematically identify critical parameters. Statistical experimental design reduces trial-and-error experimentation and enhances yield predictability . For example, varying oxocompound ratios (0.01–0.03 mol) and reflux durations (1–4 hours) could reveal optimal stoichiometry and kinetics .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the aromatic proton environment and triazolidine ring structure. Infrared (IR) spectroscopy identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, as applied to structurally similar triazole derivatives .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Although Safety Data Sheets (SDS) for this specific compound are not provided, analogous triazoline-diones (e.g., PTAD) require handling in fume hoods with nitrile gloves and lab coats due to potential irritancy . Pre-experiment safety training, as mandated for advanced chemistry courses, ensures compliance with chemical hygiene plans .
Advanced Research Questions
Q. How do computational methods aid in predicting the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. For instance, computational studies on similar triazole derivatives revealed electron-deficient dienophile behavior, aligning with experimental reactivity trends . Tools like Gaussian or ORCA enable transition-state modeling, while ICReDD’s reaction path search methods integrate computational and experimental data to accelerate reaction discovery .
Q. How can researchers resolve discrepancies between experimental and computational data regarding this compound’s stability under varying pH conditions?
- Methodological Answer : Discrepancies often arise from solvent effects or approximations in computational models. To address this:
- Perform pH-dependent stability assays (e.g., UV-Vis spectroscopy at pH 2–12).
- Compare experimental results with DFT-calculated protonation states and solvation energies .
- Refine computational parameters (e.g., solvent models, basis sets) to better match empirical data .
Q. What strategies are effective for analyzing contradictory data in studies investigating this compound’s heterocyclic reactivity?
- Methodological Answer : Contradictions in reaction outcomes (e.g., competing pathways in cycloadditions) require multi-method validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
